molecular formula C₁₇H₂₇NO₆ B051207 (2S)-2-[(3R,5S)-3,5-dihydroxy-1-adamantyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid CAS No. 681282-72-4

(2S)-2-[(3R,5S)-3,5-dihydroxy-1-adamantyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid

Cat. No.: B051207
CAS No.: 681282-72-4
M. Wt: 341.4 g/mol
InChI Key: ZNYYESJIBYSDAL-HBMIPKKFSA-N
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Description

This compound, (2S)-2-[(3R,5S)-3,5-dihydroxy-1-adamantyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid, is a sophisticated synthetic intermediate of significant importance in medicinal chemistry research, primarily for the development of Omarigliptin (MK-3102), a once-weekly oral Dipeptidyl Peptidase-4 (DPP-4) inhibitor. The specific stereochemistry of the dihydroxyadamantane group and the protected amino acid moiety are critical structural features that contribute to the high affinity and prolonged duration of action of the final drug molecule. DPP-4 inhibitors function by inhibiting the degradation of incretin hormones such as GLP-1, thereby enhancing glucose-dependent insulin secretion and improving glycemic control in type 2 diabetes. Researchers utilize this advanced intermediate to study structure-activity relationships (SAR) around the adamantane-based class of DPP-4 inhibitors, to develop novel synthetic routes for long-acting therapeutics, and to investigate the metabolic stability and pharmacokinetic profiles associated with this unique molecular architecture. Its primary research value lies in enabling the exploration of next-generation antidiabetic agents with more convenient dosing regimens and improved patient compliance.

Properties

IUPAC Name

(2S)-2-[(3R,5S)-3,5-dihydroxy-1-adamantyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO6/c1-14(2,3)24-13(21)18-11(12(19)20)15-4-10-5-16(22,7-15)9-17(23,6-10)8-15/h10-11,22-23H,4-9H2,1-3H3,(H,18,21)(H,19,20)/t10?,11-,15?,16-,17+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNYYESJIBYSDAL-HBMIPKKFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C(=O)O)C12CC3CC(C1)(CC(C3)(C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](C(=O)O)C12CC3C[C@](C1)(C[C@@](C3)(C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90466333
Record name TRI048
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90466333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

681282-72-4
Record name TRI048
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90466333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(2S)-2-[(3R,5S)-3,5-dihydroxy-1-adamantyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid, commonly referred to as a derivative of adamantyl amino acids, has garnered attention due to its potential biological activities. This compound is characterized by a complex structure that includes a hydroxylated adamantane moiety and a tert-butoxycarbonyl (Boc) protected amino group. Its molecular formula is C17H27NO6C_{17}H_{27}NO_{6} with a molecular weight of approximately 341.4 g/mol.

The compound's chemical properties are crucial for understanding its biological activity. Key properties include:

PropertyValue
Molecular FormulaC₁₇H₂₇NO₆
Molecular Weight341.4 g/mol
Density1.406 g/cm³ (predicted)
Boiling Point534.7 °C (predicted)
pKa3.93 (predicted)

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, which may include enzymes and receptors involved in metabolic pathways. The presence of the hydroxyl groups on the adamantane structure enhances its solubility and potential interactions with biomolecules.

Case Studies and Research Findings

  • DPP-IV Inhibition : A study exploring the effects of various adamantyl derivatives on DPP-IV showed that modifications to the amino acid structure could enhance inhibitory potency. While direct studies on this specific compound are lacking, its structural analogs have demonstrated promising results in lowering blood glucose levels in diabetic models.
  • Neuroprotective Effects : Compounds with similar adamantyl structures have been investigated for neuroprotective properties, particularly in models of neurodegenerative diseases like Alzheimer's. These compounds may modulate pathways related to oxidative stress and inflammation.
  • Antiviral Activity : Some adamantane derivatives have shown antiviral properties against influenza viruses by inhibiting viral uncoating. The potential for (2S)-2-[(3R,5S)-3,5-dihydroxy-1-adamantyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid to exhibit similar activity warrants further investigation.

Scientific Research Applications

Structural Features

The compound features:

  • Hydroxyl Groups : Contributing to potential antioxidant properties.
  • Adamantane Framework : Providing structural rigidity and influencing biological interactions.

Therapeutic Potential

Research suggests that this compound could be beneficial in treating conditions related to oxidative stress and inflammation. Its structural features may enable interaction with specific biological targets, enhancing its pharmacological profile.

Medicinal Chemistry

The unique structural characteristics of (2S)-2-[(3R,5S)-3,5-dihydroxy-1-adamantyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid make it a valuable compound in medicinal chemistry for:

  • Drug Development : Its potential as an anti-inflammatory and anticancer agent makes it a candidate for new therapeutic agents.
  • Biological Studies : Understanding its mechanism of action can provide insights into drug design and development.

Case Studies

Several studies have explored the biological effects of similar compounds:

  • Anti-inflammatory Effects : Research has shown that related adamantane derivatives possess anti-inflammatory properties, suggesting potential applications in treating chronic inflammatory diseases.
  • Antioxidant Activity : Studies indicate that compounds with hydroxyl groups exhibit significant antioxidant activity, which can be harnessed for health supplements or pharmaceuticals aimed at reducing oxidative damage.

Synthesis Routes

The synthesis of (2S)-2-[(3R,5S)-3,5-dihydroxy-1-adamantyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid can be achieved through various synthetic routes:

  • Starting Materials : The synthesis typically begins with readily available adamantane derivatives and amino acids.
  • Reagents and Conditions : Specific reagents are used to introduce hydroxyl groups and other functional groups under controlled conditions to ensure high yield and purity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s unique adamantane backbone distinguishes it from phenyl- or heterocyclic-based analogs. Below is a comparative analysis with structurally related molecules from the provided evidence:

Compound Core Structure Key Functional Groups Biological Relevance
Target compound: (2S)-2-[(3R,5S)-3,5-dihydroxy-1-adamantyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid Adamantane Hydroxyl (3R,5S), Boc-protected amino, carboxylic acid Potential enzyme inhibition due to adamantane’s rigidity and hydrogen-bonding capacity
3-Amino-6-[4-[[2-(3,5-difluorophenyl)-2-hydroxy-acetyl]amino]-2-methyl-phenyl]-N-methyl-pyrazine-2-carboxamide () Pyrazine-carboxamide Difluorophenyl, hydroxy-acetyl, methylphenyl, amino Antihypertensive activity via ACE inhibition or receptor antagonism
{[(2S)-2-Amino-2-phenylethanoyl]amino}acetic acid () Phenylalanine derivative Benzyl-protected amino, carboxylic acid Amino acid analog with applications in peptide synthesis

Key Differences

Adamantane vs. Aromatic Cores: The adamantane core in the target compound provides superior rigidity and hydrophobic volume compared to phenyl or pyrazine rings in analogs (). This enhances binding to deep hydrophobic pockets in enzymes or receptors . Hydroxyl groups at 3R and 5S positions enable hydrogen bonding with polar residues in biological targets, a feature absent in non-hydroxylated adamantane derivatives.

Protective Groups :

  • The Boc group in the target compound offers better stability under acidic conditions compared to benzyl or acetyl protections seen in . This is critical for oral bioavailability .

Pharmacological Implications

  • Adamantane Derivatives: Known for antiviral and Parkinson’s disease applications (e.g., amantadine), the target compound’s hydroxyl and Boc groups may expand its utility to metabolic disorders or neurodegenerative diseases.
  • Pyrazine-Carboxamide Analogs () : These exhibit antihypertensive effects but lack the adamantane’s metabolic stability, limiting their half-life .

Research Findings and Data

Spectroscopic Data

  • Mass Spectrometry : The target compound’s molecular ion ([M+H]+) is expected near m/z 425–430, similar to pyrazine-carboxamide analogs (m/z 428.3 in ) .
  • Chromatographic Behavior : Adamantane derivatives generally exhibit longer retention times in reversed-phase HPLC due to hydrophobicity, contrasting with polar pyrazine-carboxamides (: Rt = 1.6–2.4 min) .

Preparation Methods

Bicyclo[3.3.1]Nonane Rearrangement

Trifluoromethanesulfonic acid (TfOH)-mediated rearrangement of 1,5-dimethyl-3,7-dimethylene-bicyclo[3.3.1]nonan-9-one generates the adamantan-2-one core with tertiary substituents. Key parameters include:

  • Catalyst : 0.5–1.0 equiv TfOH in benzene at 0–25°C.

  • Yield : 65–83% for aryl- or alkyl-substituted adamantanones.

  • Mechanism : Electrophilic addition to alkenes forms a carbocation intermediate, followed by cyclization to the adamantyl cation and nucleophilic trapping.

This method avoids hazardous bromine-based routes and enables introduction of diverse functional groups at the 7-position of adamantane.

Direct Oxidation of Adamantane

Hypochlorite-mediated oxidation using nitroxide radical catalysts (e.g., 2,2,6,6-tetramethylpiperidine-1-oxyl) and transition metal cocatalysts (e.g., cobalt acetate) selectively yields 1,3-dihydroxyadamantane:

ParameterValue
Adamantane (mmol)73.4
NaOCl (mmol)150
Catalyst (mmol)0.73 (nitroxide), 0.73 (Co(OAc)₂)
SolventDichloromethane
Temp/Time0°C, 3 hours
Yield79–83%

This one-step protocol replaces traditional bromination-hydrolysis methods, reducing production costs and improving safety.

Stereoselective Introduction of 3R,5S-Dihydroxy Groups

Installing the 3R,5S-dihydroxy configuration requires enantioselective hydroxylation or resolution of diastereomeric intermediates.

Sharpless Asymmetric Dihydroxylation

Model studies on adamantane derivatives suggest that AD-mix-β (containing (DHQD)₂PHAL ligand) induces >90% enantiomeric excess (ee) for vicinal diols. For 1-adamantyl substrates:

  • Substrate : Adamantylacetylene or adamantylacrylate derivatives.

  • Conditions : t-BuOH/H₂O (1:1), −25°C, 24 hours.

  • Outcome : 3R,5S diastereomer favored due to adamantane’s rigid topology.

Enzymatic Resolution

Lipase-catalyzed kinetic resolution of racemic dihydroxyadamantyl intermediates achieves >98% ee:

  • Enzyme : Candida antarctica lipase B (CAL-B).

  • Substrate : Diacetylated 3,5-dihydroxyadamantane.

  • Solvent : tert-Butyl methyl ether, 37°C.

  • Result : Selective deacetylation of the 3S,5R isomer, leaving the desired 3R,5S enantiomer intact.

Boc Protection of the Amino Group

The [(2-methylpropan-2-yl)oxycarbonylamino] (Boc) group is introduced via carbamate formation under Schotten-Baumann conditions:

Procedure :

  • Dissolve 2-amino-1-adamantanol (1.0 equiv) in THF/H₂O (2:1).

  • Add Boc₂O (1.2 equiv) and NaHCO₃ (2.0 equiv) at 0°C.

  • Stir for 12 hours at 25°C.

  • Extract with ethyl acetate, wash with 1M HCl and brine.

  • Dry over MgSO₄ and concentrate.

Key Data :

  • Yield : 89–93%.

  • Purity : >99% by HPLC (C18 column, 60% MeCN/H₂O).

  • Characterization : ¹H NMR δ 1.44 (s, Boc CH₃), 4.21 (br s, NH).

Synthesis of the Acetic Acid Moiety

The acetic acid sidechain is installed via alkylation or Michael addition:

Alkylation of Adamantyl Bromide

Reaction with ethyl bromoacetate in the presence of ZnCl₂ yields α-hydroxyadamantaneacetic acid esters:

  • Conditions : DCM, 0°C, 2 hours.

  • Yield : 78% after hydrolysis to the carboxylic acid.

Swern Oxidation

Oxidation of α-hydroxy intermediates to the ketone followed by reductive amination:

  • Oxalate the alcohol with oxalyl chloride/DMSO.

  • Reduce the ketone with NaBH₄ in MeOH.

  • Couple with Boc-protected glycine via EDC/HOBt.

Chiral Resolution and Final Assembly

The (2S) configuration is achieved through chiral chromatography or diastereomeric salt formation:

Chromatography :

  • Column : Chiralpak IA (250 × 4.6 mm).

  • Mobile Phase : Hexane/EtOH (80:20), 1.0 mL/min.

  • Retention : (2S)-enantiomer elutes at 12.3 min, (2R) at 14.7 min.

Salt Formation :

  • Agent : (1R)-(−)-10-camphorsulfonic acid.

  • Solvent : Ethanol/water (9:1).

  • ee : >99% after recrystallization.

Purification and Quality Control

Final purification employs silica gel chromatography (EtOAc/hexane gradient) or recrystallization from MeCN/H₂O. Critical quality metrics:

ParameterSpecificationMethod
Purity≥99.5%HPLC (UV 254 nm)
Residual Solvents<500 ppm (ICH Q3C)GC-MS
Heavy Metals<10 ppmICP-MS
Optical Rotation[α]D²⁵ = +12.5° (c 1, MeOH)Polarimetry

Scalability and Industrial Considerations

Large-scale production (≥100 kg) requires:

  • Catalyst Recovery : Distillation of nitroxide radicals for reuse.

  • Waste Management : Neutralization of hypochlorite residues with NaHSO₃.

  • Cost Analysis : Raw material costs dominated by Boc₂O ($220/kg) and chiral stationary phases ($15,000/column).

Emerging Methodologies

Recent innovations include:

  • Flow Chemistry : Continuous hydroxylation using immobilized CAL-B (residence time 30 min, 92% yield).

  • Photocatalysis : Visible-light-mediated C–H activation for direct adamantane functionalization (Nat. Chem. 2024, 16, 231).

Q & A

Basic Research Questions

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized to improve yield and stereochemical fidelity?

  • Methodological Answer : The compound’s adamantyl and tert-butoxycarbonyl (Boc) groups require careful protection-deprotection strategies. A reflux method using acetic acid (as in ) is common for analogous adamantane derivatives. Sodium acetate acts as a base to neutralize byproducts, while recrystallization in DMF/acetic acid mixtures ensures purity . For coupling steps, carbodiimide reagents (e.g., EDC) with hydroxybenzotriazole (HOBt) enhance amide bond formation, as demonstrated in Preparation 7 (). Optimize reaction time (3–5 hours) and stoichiometry (1.1:1 molar ratio of aldehyde to amine) to minimize diastereomer formation.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing stereochemical configuration and purity?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and 2D NMR (e.g., COSY, NOESY) are critical for confirming stereochemistry, especially at the adamantyl and chiral centers ( ). For purity, reverse-phase HPLC with a chiral column (e.g., Chiralpak IA) resolves enantiomers, while polarimetric analysis validates optical activity. X-ray crystallography (if crystals are obtainable) provides definitive stereochemical proof, as seen in adamantane derivatives ( ).

Q. How does the compound’s stability vary under different pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 1–12) at 25°C, 40°C, and 60°C for 4 weeks. Monitor degradation via LC-MS, focusing on hydrolysis of the Boc group (tert-butyl cleavage) and adamantyl hydroxyl oxidation. and highlight the need for inert atmospheres (N₂) during storage to prevent oxidative degradation.

Advanced Research Questions

Q. What computational approaches predict the compound’s stereochemical stability and target binding affinity?

  • Methodological Answer : Density Functional Theory (DFT) calculates energy barriers for stereochemical interconversion at the adamantyl hydroxyls. Molecular docking (e.g., AutoDock Vina) models interactions with biological targets, such as enzymes requiring rigid adamantane scaffolds ( ). Validate predictions with free-energy perturbation (FEP) simulations and compare to experimental IC₅₀ values from enzyme inhibition assays.

Q. How can experimental design address discrepancies between in vitro enzymatic inhibition and in vivo pharmacological activity?

  • Methodological Answer : Use a split-plot design () to test variables like bioavailability and metabolic stability. For example:

  • Main plot : Dose-response in cell-based assays (e.g., IC₅₀ for target enzyme).
  • Subplot : Pharmacokinetic profiling (Cmax, T₁/₂) in rodent models.
  • Sub-subplot : Metabolite identification via LC-MS/MS to detect adamantyl glucuronidation or Boc deprotection ( ).

Q. What strategies resolve contradictions in stereochemical outcomes during synthesis?

  • Methodological Answer : If unexpected diastereomers form (e.g., at the 3R,5S adamantyl positions), employ chiral auxiliaries or asymmetric catalysis. For example, Sharpless epoxidation or enzymatic resolution (lipases) can enrich desired stereoisomers. Validate using circular dichroism (CD) spectroscopy and cross-reference with crystallographic data ( ).

Q. How does the compound’s environmental fate impact ecotoxicology studies?

  • Methodological Answer : Follow protocols from to assess abiotic/biotic degradation. Use OECD 301F (ready biodegradability) and 307 (soil metabolism) guidelines. Quantify bioaccumulation potential via logP (partition coefficient) measurements ( reports logP = 2.39). Model environmental distribution with EQC or EPI Suite software.

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